molecular formula C14H23N3O4S B6314315 N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) CAS No. 917015-56-6

N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH)

Cat. No. B6314315
CAS RN: 917015-56-6
M. Wt: 329.42 g/mol
InChI Key: OHBWIDBPBGFRRP-BCBKFXIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) is a biotinylated derivative of 2-DL-aminobutyric acid (Abu-OH). It is a synthetic molecule that has been used in various scientific research applications. Biotinyl-DL-Abu-OH has a number of biochemical and physiological effects that make it an attractive option for research purposes.

Scientific Research Applications

Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) has been used in a variety of scientific research applications. One of its most common uses is in the development of immunoassays, which are used to detect and measure the presence of specific molecules in a sample. Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) is also used in the development of enzyme-linked immunosorbent assays (ELISAs), which are used to detect and quantify the presence of specific antibodies in a sample. Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) has also been used in the development of DNA probes, which are used to detect and quantify the presence of specific DNA sequences in a sample.

Mechanism of Action

The mechanism of action of Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) is not well understood. However, it is believed that the biotinyl group of Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) binds to specific proteins, which triggers a biochemical reaction that results in the formation of a complex. This complex is then able to interact with other molecules in the sample, resulting in a measurable response.
Biochemical and Physiological Effects
Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as tyrosine kinase and phosphatidylinositol-3-kinase. Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) has also been shown to increase the expression of certain genes, such as those involved in the regulation of cell growth and differentiation. Additionally, Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) has been shown to increase the expression of certain proteins, such as those involved in the regulation of cell adhesion and migration.

Advantages and Limitations for Lab Experiments

Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) has a number of advantages when used in lab experiments. It is relatively easy to synthesize and is highly stable, making it an ideal choice for long-term experiments. Additionally, Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) is non-toxic and has a low molecular weight, making it suitable for use in a wide range of experiments. However, Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) does have some limitations. It is not as sensitive as other biotinylated molecules, making it less suitable for experiments that require high sensitivity. Additionally, Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) is not as specific as other biotinylated molecules, making it less suitable for experiments that require high specificity.

Future Directions

The potential future directions for Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) are numerous. One potential direction is to further explore its potential use in immunoassays and ELISAs, as well as its potential use in DNA probes. Additionally, further research could be done to explore the biochemical and physiological effects of Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH). Additionally, further research could be done to explore the potential use of Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) in drug discovery and development. Finally, further research could be done to explore the potential use of Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) in other areas, such as biotechnology and bioengineering.

Synthesis Methods

Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) is synthesized using a two-step process. The first step involves the reaction of N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) with biotin-hydrazide to form an intermediate compound. This intermediate compound is then reacted with a dicyclohexylcarbodiimide-activated nucleophile to form the final product, Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH). The synthesis of Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) has been reported in various scientific studies and is considered to be a reliable and efficient method.

properties

IUPAC Name

2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S/c1-2-8(13(19)20)15-11(18)6-4-3-5-10-12-9(7-22-10)16-14(21)17-12/h8-10,12H,2-7H2,1H3,(H,15,18)(H,19,20)(H2,16,17,21)/t8?,9-,10-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBWIDBPBGFRRP-BCBKFXIMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.